2-[1-(2-Amino-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1h-isoindole-1,3-dione
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Overview
Description
2-[1-(2-Amino-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1h-isoindole-1,3-dione is a complex organic compound that features a thiazole ring and an isoindole moiety
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Mode of Action
Thiazole derivatives are known to interact with various biological targets due to their ability to form hydrogen bonds and aromatic interactions . The presence of the thiazole moiety, a five-membered heterocyclic ring containing one sulfur and one nitrogen atom, is a key feature in many biologically active compounds .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s worth noting that the presence of a sulfur atom in thiazole derivatives can contribute to high liposolubility, which can lead to good oral absorption and cell permeability, thereby enhancing bioavailability .
Result of Action
Given the broad range of biological activities associated with thiazole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level .
Action Environment
The chemical properties of thiazole derivatives, such as their solubility and stability, can be influenced by environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Amino-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1h-isoindole-1,3-dione typically involves the reaction of 2-aminothiazole with an appropriate isoindole derivative. One common method includes the condensation of 2-aminothiazole with phthalic anhydride under reflux conditions in the presence of a suitable solvent like ethanol . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-Amino-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1h-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding amines .
Scientific Research Applications
2-[1-(2-Amino-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1h-isoindole-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Shares the thiazole ring but lacks the isoindole moiety.
Isoindole derivatives: Contain the isoindole structure but differ in the substituents attached to the ring.
Uniqueness
2-[1-(2-Amino-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1h-isoindole-1,3-dione is unique due to the combination of the thiazole and isoindole rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in various fields .
Properties
IUPAC Name |
2-[1-(2-amino-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-7(10-6-19-13(14)15-10)16-11(17)8-4-2-3-5-9(8)12(16)18/h2-7H,1H3,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWZGGZVXMUPTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC(=N1)N)N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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